molecular formula C14H12O B1282234 3-Benzylbenzaldehyde CAS No. 52315-08-9

3-Benzylbenzaldehyde

Cat. No. B1282234
CAS RN: 52315-08-9
M. Wt: 196.24 g/mol
InChI Key: RMOKWSUUUYFPRQ-UHFFFAOYSA-N
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Description

3-Benzylbenzaldehyde is a compound that can be synthesized through various chemical reactions. It is structurally characterized by a benzaldehyde group attached to a phenyl ring through a methylene bridge. This compound is of interest due to its potential applications in the synthesis of more complex organic molecules and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 3-benzylbenzaldehyde can be achieved through different methods. For instance, 3-benzoylcoumarins and coumarin-3-carbaldehydes, which share a structural similarity with 3-benzylbenzaldehyde, can be synthesized from 2-hydroxybenzaldehydes under esterification conditions . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a compound with a benzyloxy substituent similar to the benzyl group in 3-benzylbenzaldehyde, can be performed via O-alkylation and Vilsmeier-Hack (V-H) reactions, with an overall yield of 82.26% .

Molecular Structure Analysis

The molecular structure of compounds related to 3-benzylbenzaldehyde can be analyzed through various spectroscopic techniques. For example, the IR spectral and structural changes of 3-hydroxybenzaldehyde, a compound structurally similar to 3-benzylbenzaldehyde, have been studied, revealing significant changes upon conversion to the oxyanion form . The structure of benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone, which contains a benzyloxy moiety, has been proposed based on IR and NMR spectra .

Chemical Reactions Analysis

3-Benzylbenzaldehyde can undergo various chemical reactions. For example, benzaldehyde, the core structure of 3-benzylbenzaldehyde, can be nitrated to produce nitrobenzaldehyde isomers, which are important in the synthesis of bulk and fine chemicals . The reaction network and kinetics of this process have been extensively studied. Additionally, the synthesis of triorganosiloxybenzaldehydes, which could be structurally related to 3-benzylbenzaldehyde by substituting the benzyl group with a triorganosilyl group, has been reported, providing insights into the stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzylbenzaldehyde can be inferred from related compounds. For instance, the crystal structure of 3-bromo-N'-(E)-4-hydroxybenzylidene]benzohydrazide, which contains a benzylidene moiety, shows intermolecular hydrogen bonding forming a three-dimensional network . The stability of triorganosiloxybenzaldehydes has been studied, indicating that the formyl group has an unfavorable influence on stability, while the methoxy group has a favorable influence . These findings can provide insights into the stability and reactivity of 3-benzylbenzaldehyde.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • C(sp(3))-H Activation : 3-Benzylbenzaldehyde derivatives can be synthesized from 2-methylbenzaldehyde and iodobenzene using a C(sp(3))-H activation process, where acetohydrazone acts as a transient directing group (Ma, Lei, & Hu, 2016).

  • Remote Benzylic C(sp3)–H Oxyfunctionalization : This process, catalyzed by Cu(OAc)2, transforms various substituted 4-cresols, 4-alkylphenols, and 4-hydroxybenzyl alcohols into aromatic carbonyl compounds. This method is valuable due to the pharmaceutical importance of 4-hydroxybenzaldehydes (Jiang et al., 2014).

  • Synthesis of Electrically Conductive Polymers : Bis-aldehyde monomers, including derivatives of 3-Benzylbenzaldehyde, are used to create poly(azomethine)s with significant electrical conductivity. This includes synthesizing various monomers and analyzing their physicochemical properties (Hafeez et al., 2019).

  • Oxidation Reactions : For example, catalytic oxidation of benzylic alcohols to aldehydes in water under room temperature conditions (Wu et al., 2016).

  • Nitration Reactions : Benzaldehyde nitration by mixed acid under homogeneous conditions is essential in synthesizing various products for the bulk and fine chemicals industry (Russo et al., 2017).

Biochemical and Pharmaceutical Applications

  • Fluorescent pH Sensors : New probes derived from 3-Benzylbenzaldehyde act as highly selective fluorescent pH sensors. This is valuable for studying biological organelles (Saha et al., 2011).

  • Metal Complexes Synthesis : Synthesis and optical studies of 3-Benzylbenzaldehyde derivatives have been conducted to create metal complexes with potential applications in various fields, including catalysis and materials science (Mekkey et al., 2020).

Material Science and Engineering

  • Development of Liquid Crystal Materials : Research on Benzylidene-based molecules containing two Azomethine units, derived from intermediates like 4-heptyloxybenzaldehyde, has been conducted to study their mesophase behavior and potential in liquid crystal applications (Jamain & Khairuddean, 2021).

  • Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis (Swayze, 1997).

Safety And Hazards

3-Benzylbenzaldehyde is classified as a flammable liquid (Category 4), H227. It causes skin irritation (H315) and serious eye irritation (H319). It is harmful if inhaled (H332) and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-benzylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOKWSUUUYFPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518229
Record name 3-Benzylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylbenzaldehyde

CAS RN

52315-08-9
Record name 3-Benzylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(3-benzylbenzyl)-1,3-dioxolane (8.2 g), acetone (100 cm3), water (10 cm3) and concentrated sulphuric acid (20 drops) was stirred overnight, then added to diethyl ether. The resultant mixture was washed with sodium bicarbonate solution, water and brine, and dried over anhydrous magnesium sulphate. Evaporation of the solvents under reduced pressure gave 3-benzylbenzaldehyde (6.5 g), which was used without further purification.
Name
2-(3-benzylbenzyl)-1,3-dioxolane
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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Quantity
10 mL
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reactant
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catalyst
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Synthesis routes and methods II

Procedure details

Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (2.3 g, 8.7 mmol) and sodium iodide (5.3 g, 35.0 mmol) in acetonitrile (25 ml). Add dichloromethylsilane (2.1 ml, 17.4 mmol) via syringe. After 10 min, dilute with EtOAc and wash with water, saturated sodium bicarbonate, 10% sodium thiosulfate, and then brine. Dry the organic layers (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
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reactant
Reaction Step Three
Quantity
25 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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